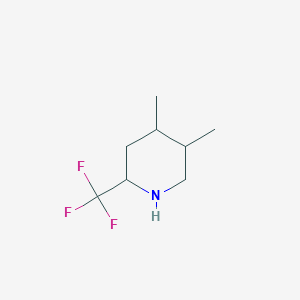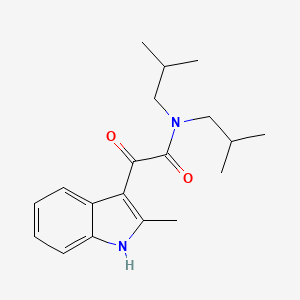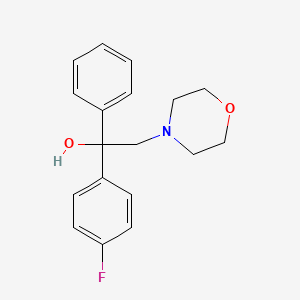![molecular formula C16H16FNOS B2930042 N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide CAS No. 339105-09-8](/img/structure/B2930042.png)
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group and a sulfanyl group attached to a phenyl ring, which is further connected to a 2-methylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide typically involves the following steps:
Formation of the sulfanyl intermediate: The initial step involves the reaction of 4-fluorothiophenol with a suitable halogenated benzene derivative to form the 4-[(4-fluorophenyl)sulfanyl]phenyl intermediate.
Amidation reaction: The intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be used for the reduction of the amide group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
科学的研究の応用
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Biological Studies: It can be used in studies to understand the interaction of sulfanyl and fluorophenyl groups with biological targets.
作用機序
The mechanism of action of N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfanyl group can form reversible covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-{4-cyano-3-(trifluoromethyl)phenyl}-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
- N-{4-cyano-3-(trifluoromethyl)phenyl}-3-[(4-fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide
Uniqueness
N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2-methylpropanamide is unique due to the presence of the sulfanyl group, which can undergo reversible covalent interactions. This property can be exploited in the design of reversible inhibitors for enzymes, making it a valuable compound in medicinal chemistry.
特性
IUPAC Name |
N-[4-(4-fluorophenyl)sulfanylphenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS/c1-11(2)16(19)18-13-5-9-15(10-6-13)20-14-7-3-12(17)4-8-14/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWPAGGFQVQFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((5-(isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929959.png)


![(E)-ethyl 6-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929966.png)
![2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide](/img/structure/B2929968.png)
![1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2929970.png)
![3,4-difluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide](/img/structure/B2929971.png)
![3-isopentyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2929972.png)

![2-[4-(2-Bromoprop-2-enoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2929977.png)
![2-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2929979.png)

![10-(2-chlorophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2929981.png)

